

troubleshooting AT-127 solubility issues in DMSO

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Compound of Interest

Compound Name: AT-127
Cat. No.: B11931660

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Technical Support Center: AT-127

Welcome to the technical support center for **AT-127**, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly those related to solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for **AT-127**?

A1: The recommended solvent for **AT-127** is anhydrous, high-purity DMSO.[1][2] A stock solution of 10 mM in 100% DMSO is advised for most applications.[3] Storing the stock solution in small, single-use aliquots at -20°C or -80°C is crucial to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[1][4]

Q2: My **AT-127** powder is not fully dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving **AT-127** powder in DMSO, consider the following troubleshooting steps:

- **Verify DMSO Quality:** DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[5][6] This absorbed water can significantly decrease the solubility of compounds like **AT-127**. [5][7] Always use fresh, anhydrous DMSO ($\geq 99.9\%$ purity) from a tightly sealed container.[1]
- **Ensure Proper Mixing:** Vortex the solution vigorously for at least 30-60 seconds to facilitate dissolution.[1]
- **Gentle Warming:** If the compound is not fully dissolved after vortexing, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[5]
- **Sonication:** For compounds that are particularly difficult to dissolve, brief sonication in a water bath for 10-15 minutes can be an effective method to ensure complete dissolution.[5][8]

Q3: **AT-127** dissolved perfectly in DMSO, but a precipitate formed when I added it to my cell culture media. What is causing this?

A3: This is a common issue known as "crashing out" or precipitation, which often occurs when a compound with low aqueous solubility is transferred from an organic solvent like DMSO into an aqueous environment like cell culture media.[9][10] The sudden change in solvent polarity causes the compound to come out of solution.[10]

Here are the primary causes and solutions:

- **High Final Concentration:** The final concentration of **AT-127** in your media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.[9]
- **Rapid Dilution:** Adding a concentrated DMSO stock solution directly to a large volume of media can cause "solvent shock".[10] It is recommended to perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[9] Adding the compound dropwise while gently mixing the media can also help.[9]
- **Low Temperature of Media:** Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[1][9]

- High Final DMSO Concentration: To avoid cell toxicity and solubility issues, the final concentration of DMSO in your cell culture media should typically be less than 0.5%, with less than 0.1% being ideal for many cell lines.[4][11]

Q4: Can I filter out the precipitate from my media and use the remaining solution?

A4: Filtering the precipitate is generally not recommended. When you filter the solution, you are removing the precipitated compound, which means the final concentration of **AT-127** in your media will be lower than intended and, more importantly, unknown.[12] This can lead to inaccurate and irreproducible experimental results. It is better to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[12]

Data Presentation

Table 1: **AT-127** Physicochemical Properties

Property	Value
Molecular Weight	450.5 g/mol
Appearance	White to off-white powder
Recommended Solvent	Anhydrous DMSO ($\geq 99.9\%$ purity)
Solubility in DMSO	Up to 50 mM

Table 2: Recommended Storage Conditions for **AT-127** Solutions

Solution Type	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Protect from light and moisture.
Stock Solution in DMSO	-20°C	1 month	Aliquot to avoid freeze-thaw cycles.[4]
-80°C	6 months	Aliquot to avoid freeze-thaw cycles.[4]	

Experimental Protocols

Protocol 1: Preparation of a 10 mM AT-127 Stock Solution in DMSO

Materials:

- **AT-127** powder
- Anhydrous DMSO ($\geq 99.9\%$ purity)[1]
- Analytical balance
- Sterile microcentrifuge tubes
- Calibrated micropipettes
- Vortex mixer
- Water bath sonicator (optional)

Procedure:

- **Equilibrate:** Allow the vial of **AT-127** powder to come to room temperature before opening to prevent condensation.
- **Weigh:** On an analytical balance, accurately weigh the desired amount of **AT-127** powder into a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you would weigh 4.505 mg of **AT-127**.
- **Add Solvent:** Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.
- **Dissolve:** Tightly cap the tube and vortex for 30-60 seconds.[1] Visually inspect the solution to ensure the powder has completely dissolved.
- **Optional Sonication/Warming:** If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C.[5]

- Aliquot and Store: Once the **AT-127** is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Dilution of AT-127 Stock Solution into Cell Culture Media

Materials:

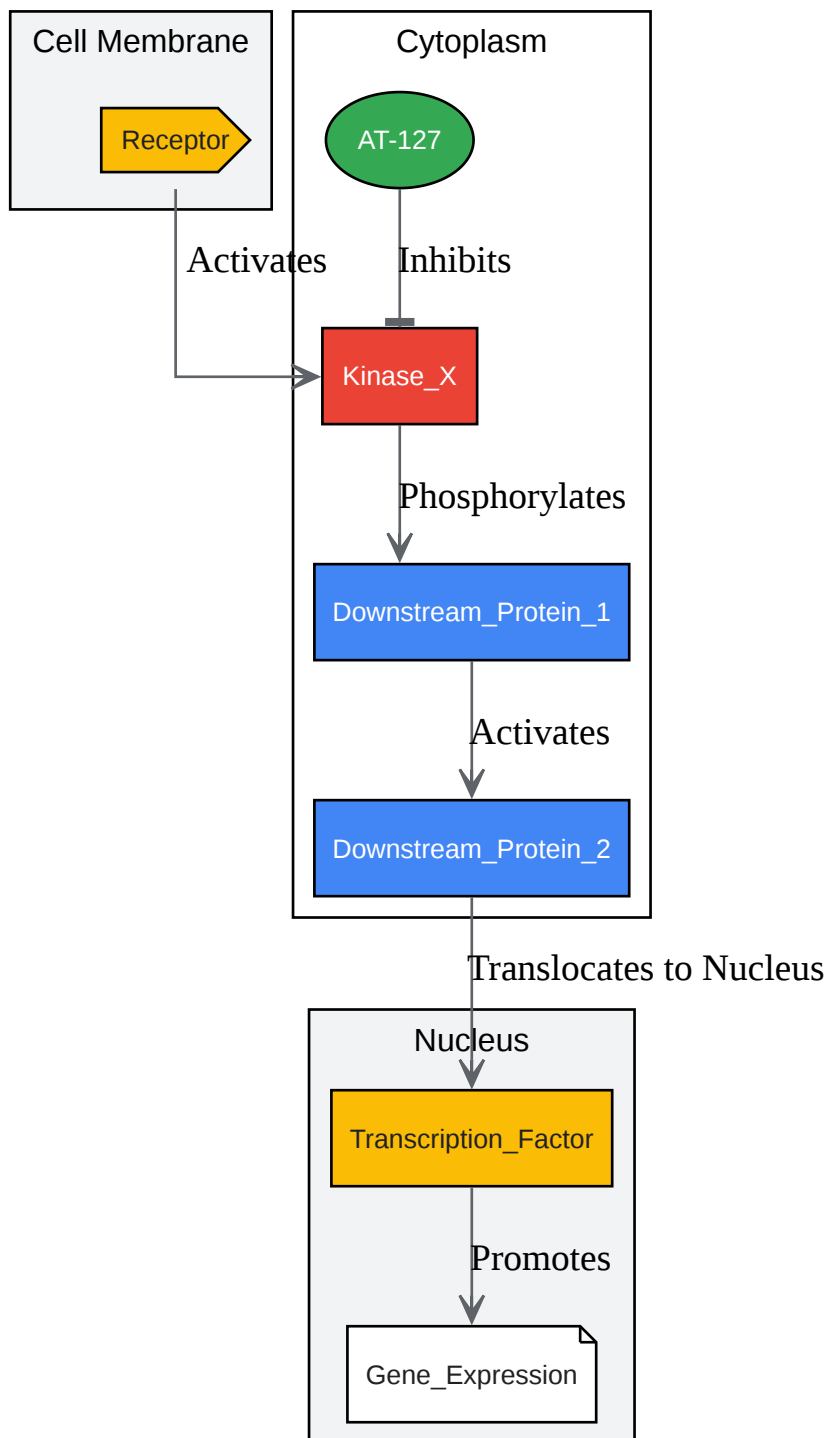
- 10 mM **AT-127** stock solution in DMSO
- Pre-warmed (37°C) complete cell culture media
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Pre-warm Media: Ensure your complete cell culture media is pre-warmed to 37°C to prevent temperature-related precipitation.[9]
- Intermediate Dilution (Recommended): To minimize "solvent shock," first create an intermediate dilution of your **AT-127** stock in the pre-warmed media.[9] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media to create a 100 µM intermediate solution.
- Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to your final volume of pre-warmed cell culture media. Add the solution dropwise while gently swirling the media.
- Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is below 0.5%, and ideally below 0.1%.[4]
- Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. The solution should be clear.[12]

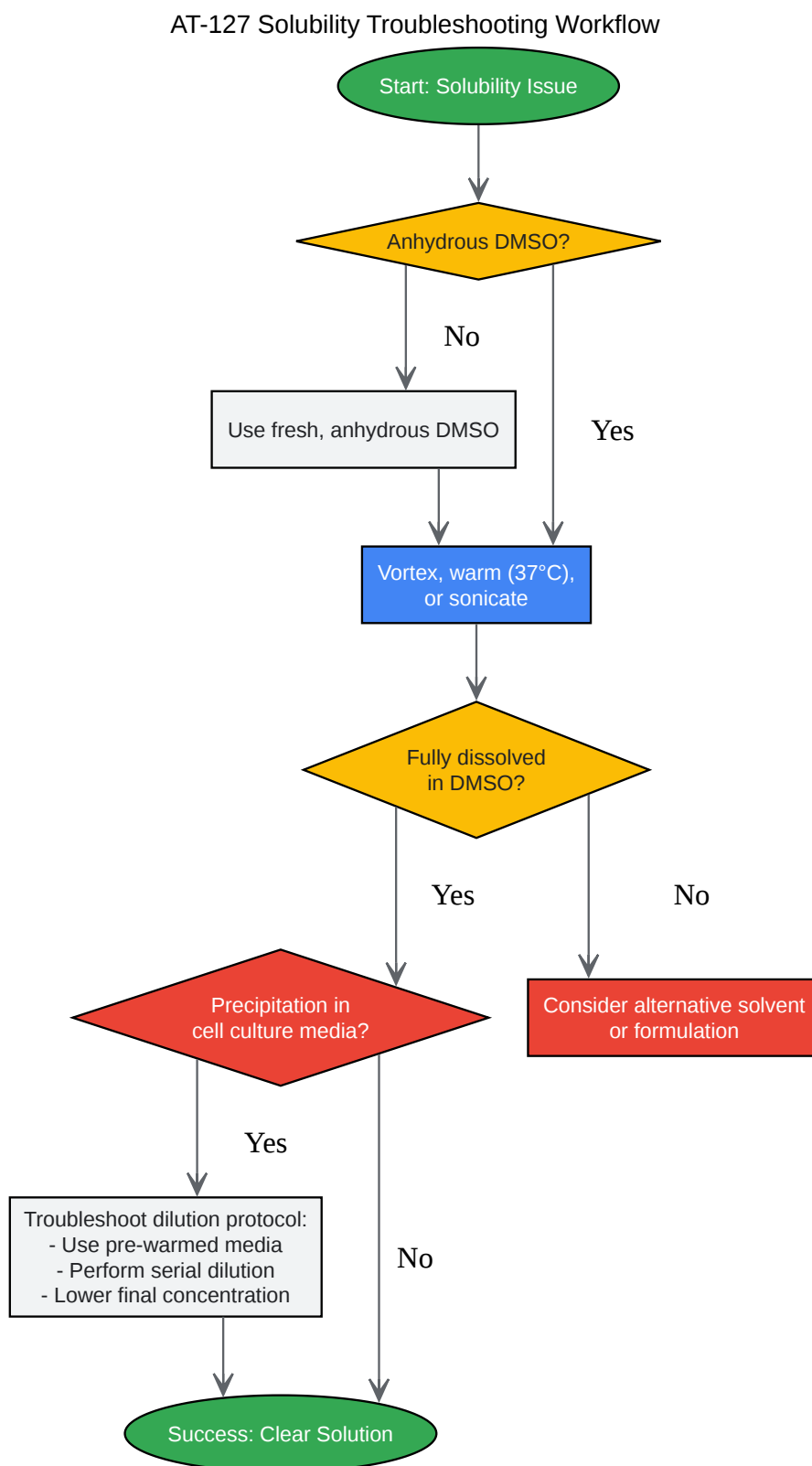
Visualizations

Hypothetical AT-127 Signaling Pathway



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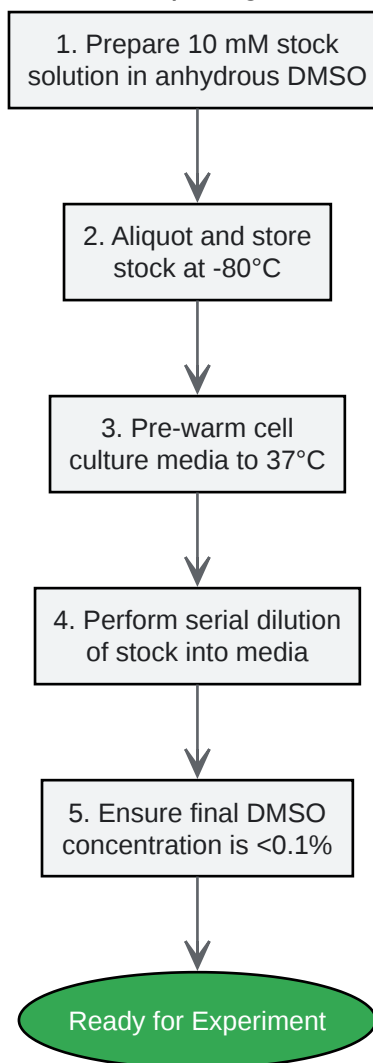
Caption: Hypothetical signaling pathway showing **AT-127** inhibiting Kinase X.



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Caption: Troubleshooting workflow for **AT-127** solubility issues.

Experimental Workflow: Preparing AT-127 Working Solution



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Caption: Workflow for preparing **AT-127** working solutions.

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